molecular formula C24H21NO4 B1621913 Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate CAS No. 335159-14-3

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Cat. No. B1621913
M. Wt: 387.4 g/mol
InChI Key: HECRUWTZAMPQOS-UHFFFAOYSA-N
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Description

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a chemical compound with the molecular formula C24H21NO4 . It is a white crystalline powder and is often used in research .


Molecular Structure Analysis

The molecular structure of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate can be represented by the SMILES string O=C1CN (C (C (O1)c2ccccc2)c3ccccc3)C (=O)OCc4ccccc4 .


Chemical Reactions Analysis

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is used as a reactant in the preparation of indole substituted tryptophan derivatives by alkylation with quaternary gramine in the presence of a base .


Physical And Chemical Properties Analysis

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a white crystalline powder . It has a specific optical rotation of -64° to -68° at 25°C, 589 nm (c=5.5,CH2Cl2) . Its purity, as determined by HPLC, is greater than or equal to 97.5% .

Scientific Research Applications

Asymmetric Synthesis and Amino Acid Derivatives

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate plays a critical role in asymmetric synthesis. For instance, Singh and Pennington (2003) demonstrated its use in the efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine, a process involving diastereoselective alkylation and catalytic hydrogenolysis (Singh & Pennington, 2003). Similarly, Chauhan (2009) used it for the enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH, highlighting its utility in developing amino acid derivatives through successive alkylation steps (Chauhan, 2009).

Synthesis of Glycine Templates

Nieuwendijk et al. (1995) presented an enantioselective synthesis of the Williams glycine template using benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate. This process demonstrated the molecule's capability in amino acid synthesis and its application in producing enantiomerically pure compounds (Nieuwendijk et al., 1995).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown promise. Al-Suwaidan et al. (2016) synthesized a series of novel 3-benzyl-4(3H)quinazolinone analogues that demonstrated significant in vitro antitumor activity, showcasing the potential of derivatives of benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in developing new therapeutic agents (Al-Suwaidan et al., 2016).

Acaricidal Activity

Li et al. (2014) explored the design and synthesis of oxazoline derivatives containing benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate, revealing significant acaricidal activity against certain pests. This indicates its potential application in agriculture and pest control (Li et al., 2014).

Safety And Hazards

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRUWTZAMPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397859
Record name ST51007022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

CAS RN

335159-14-3
Record name ST51007022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Payagala, E Wanigasekara… - Analytical and bioanalytical …, 2011 - Springer
Three new polymeric chiral stationary phases were synthesized based on (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, (1S,2S)-1,2-bis(2-chlorophenyl)ethylenediamine, and (…
Number of citations: 21 link.springer.com
RM Williams - Advances in asymmetric synthesis, 1995 - books.google.com
I. INTRODUCTION o-Amino acids' serve a central role in biology and chemistry being the fundamental constituents of proteins. They also serve as mediators of nitrogen metabolism and …
Number of citations: 160 books.google.com

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